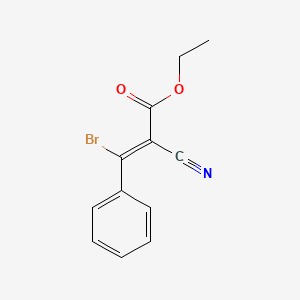
Ethyl3-bromo-2-cyano-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-cyano-3-phenylacrylate is an organic compound with the molecular formula C12H10BrNO2. This compound is a derivative of acrylate and contains functional groups such as a bromine atom, a cyano group, and a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-3-phenylacrylate can be synthesized through several methods. One common method involves the bromination of ethyl 2-cyano-3-phenylacrylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-2-cyano-3-phenylacrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acrylates.
Reduction: Formation of ethyl 3-amino-2-cyano-3-phenylacrylate.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-3-phenylacrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Utilized in the design and synthesis of novel drug candidates.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-cyano-3-phenylacrylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the cyano group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-bromo-2-cyano-3-phenylacrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-phenylacrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-chloro-2-cyano-3-phenylacrylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Ethyl 3-iodo-2-cyano-3-phenylacrylate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
These comparisons highlight the unique reactivity and applications of ethyl 3-bromo-2-cyano-3-phenylacrylate in various chemical and biological contexts.
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl (Z)-3-bromo-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)11(13)9-6-4-3-5-7-9/h3-7H,2H2,1H3/b11-10- |
InChI Key |
RHRXEZJIRJNKIV-KHPPLWFESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\Br)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















